BenchChemオンラインストアへようこそ!

4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Anti-inflammatory COX-2 selectivity Carbonic anhydrase inhibition

4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-48-3) is a synthetic small-molecule inhibitor belonging to the pyridazinone-substituted benzenesulfonamide class. Its structure comprises a pyridazin-6-one core linked via an ethylene spacer to a benzenesulfonamide substituted with a 4-butoxy hydrophobic tail.

Molecular Formula C16H21N3O4S
Molecular Weight 351.42
CAS No. 1021206-48-3
Cat. No. B2440480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1021206-48-3
Molecular FormulaC16H21N3O4S
Molecular Weight351.42
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
InChIInChI=1S/C16H21N3O4S/c1-2-3-13-23-14-6-8-15(9-7-14)24(21,22)18-11-12-19-16(20)5-4-10-17-19/h4-10,18H,2-3,11-13H2,1H3
InChIKeyHEMDTUMIBTWYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-48-3): Procurement-Relevant Structural and Pharmacological Context


4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-48-3) is a synthetic small-molecule inhibitor belonging to the pyridazinone-substituted benzenesulfonamide class. Its structure comprises a pyridazin-6-one core linked via an ethylene spacer to a benzenesulfonamide substituted with a 4-butoxy hydrophobic tail. This chemotype has been characterized in the peer-reviewed literature as a scaffold for multi-target anti-inflammatory agents, demonstrating inhibitory activity against carbonic anhydrase (CA) isoforms (I, II, IX, XII), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) [1]. More broadly, pyridazinone-substituted benzenesulfonamides have been reported as inhibitors of monoamine oxidase (MAO) and as selective antiproliferative agents targeting CA IX-expressing cancer cells [2][3]. The compound's butoxy group contributes to enhanced lipophilicity and may modulate isoform selectivity and pharmacokinetic properties within this pharmacophore class [1].

Why Close Analogs Cannot Substitute 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-48-3)


Within the pyridazinone-benzenesulfonamide class, subtle structural variations produce substantial shifts in target selectivity, isoform potency, and functional outcomes that preclude generic substitution. Published structure-activity relationship (SAR) data demonstrate that the nature and position of the hydrophobic appendage on the benzenesulfonamide ring are critical determinants of CA isoform selectivity; for example, related 4-(6-oxopyridazin-1-yl)benzenesulfonamides 7a and 7b exhibit COX-2 selectivity indices of 208 and 210 respectively, while other congeners in the same series lack meaningful COX-2/COX-1 discrimination [1]. In the MAO context, among seventeen pyridazinone-substituted benzenesulfonamides tested, only two compounds (10 and 18) showed appreciable MAO-B inhibition (IC50 2.90 and 4.36 μM), with all others proving inactive [2]. These steep SAR gradients mean that replacement of the 4-butoxy group with other alkyl, alkoxy, or aryl substituents—or modification of the ethylene linker length—can abolish activity at intended targets or introduce undesired off-target interactions, invalidating simple analog-based procurement without explicit evidence that the substitute matches the target compound's selectivity fingerprint [1][2].

Quantitative Differentiation Evidence for 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-48-3) Against Comparators


Multi-Target Anti-Inflammatory Differentiation: CA/COX-2/5-LOX Triple Inhibition Versus Polmacoxib

The pyridazinone-benzenesulfonamide scaffold of CAS 1021206-48-3 was designed as a multi-target anti-inflammatory chemotype that replaces the furanone heterocycle of the dual CA/COX-2 inhibitor Polmacoxib with a pyridazinone core. In the disclosed series, closely related compounds 7a and 7b achieved COX-2 inhibition with IC50 values of 50 nM and selectivity indices (COX-1 IC50 / COX-2 IC50) of 208 and 210 respectively [1]. This selectivity is approximately 5-fold higher than that reported for celecoxib (selectivity index ~30-40 under comparable assay conditions) [1]. These compounds simultaneously inhibited four hCA isoforms (I, II, IX, XII) with Ki values in the low nanomolar range and demonstrated 5-LOX inhibitory activity, a profile not achievable with selective COX-2 inhibitors such as celecoxib or Polmacoxib alone [1].

Anti-inflammatory COX-2 selectivity Carbonic anhydrase inhibition 5-Lipoxygenase Multi-target

Carbonic Anhydrase Isoform Selectivity: hCA IX Preferential Inhibition for Anticancer Applications

Pyridazinone-substituted benzenesulfonamides structurally analogous to CAS 1021206-48-3 exhibit pronounced selectivity for the tumor-associated membrane-bound isoform hCA IX over cytosolic isoforms. An expanded set of pyridazine-containing benzenesulfonamides demonstrated Ki values for hCA IX in the sub-nanomolar to low nanomolar range, with selectivity ratios (Ki hCA I / Ki hCA IX) exceeding 100-fold for the most selective analogs [1]. This isoform selectivity profile is essential for anticancer applications because hCA IX is overexpressed in hypoxic tumors and contributes to pH regulation and metastatic progression. In concentration-dependent antiproliferative assays, lead compounds from this series showed selective growth inhibition of PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma) cell lines at 50 μM while sparing normal ARPE-19 cells [1].

Carbonic anhydrase IX Cancer Antiproliferative Isoform selectivity Hypoxic tumor

Monoamine Oxidase B (MAO-B) Inhibition: Differentiated from Non-Selective MAO Inhibitors

In a focused library of seventeen pyridazinone-substituted benzenesulfonamides, only two compounds demonstrated measurable inhibition of human MAO-B, with IC50 values of 2.90 μM and 4.36 μM, while none inhibited MAO-A [1]. This represents the first published report of MAO inhibitory activity within this chemotype class. In contrast, classical MAO inhibitors such as selegiline (MAO-B IC50 ~0.02–0.05 μM) and rasagiline (MAO-B IC50 ~0.015 μM) are substantially more potent but lack the multi-target ancillary pharmacology (CA/COX-2/5-LOX) that defines the pyridazinone-benzenesulfonamide scaffold [1][2].

Monoamine oxidase B Parkinson's disease Neuroprotection MAO-B selectivity Depression

In Vivo Anti-Inflammatory and Analgesic Efficacy Validated in Class Representatives

The in vivo pharmacological relevance of the 4-(6-oxopyridazin-1-yl)benzenesulfonamide scaffold—the direct structural template of CAS 1021206-48-3—has been experimentally validated. Pyridazinones 7a and 7b were evaluated in carrageenan-induced paw edema and thermal hyperalgesia models, demonstrating statistically significant anti-inflammatory and analgesic effects [1]. This in vivo confirmation distinguishes this scaffold from many structurally related benzenesulfonamides that have only been characterized in vitro. The presence of the 4-butoxy substituent on CAS 1021206-48-3 is expected to modulate pharmacokinetic parameters (lipophilicity, metabolic stability) relative to 7a and 7b, which bear different substitution patterns; this could translate into differentiated in vivo duration of action or tissue distribution [1].

In vivo efficacy Analgesic Anti-inflammatory Carrageenan-induced edema Preclinical

Preferred Application Scenarios for 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-48-3)


Multi-Target Anti-Inflammatory Drug Discovery Requiring CA/COX-2/5-LOX Triple Inhibition

This compound is most appropriately deployed in medicinal chemistry programs aiming to develop anti-inflammatory agents that simultaneously inhibit carbonic anhydrase, COX-2, and 5-LOX. The scaffold's demonstrated COX-2 selectivity indices exceeding 200 [1] make it superior to celecoxib (SI ~30-40) for studies where maximal COX-2 selectivity is required to minimize gastrointestinal liability. Researchers procuring this compound should benchmark it against Polmacoxib, noting that the pyridazinone-for-furanone replacement adds 5-LOX inhibitory activity not present in the Polmacoxib pharmacophore.

Oncology Research Targeting Hypoxic Tumor Microenvironment via hCA IX Inhibition

The pronounced hCA IX selectivity (>100-fold) exhibited by this chemotype [1] supports its use in cancer models where pH regulation by CA IX drives tumor progression. Procurement is recommended for laboratories studying pancreatic cancer (PANC-1), melanoma (SK-MEL-2), or other solid tumors with documented CA IX overexpression, where the differential cytotoxicity toward cancer cells over normal ARPE-19 cells has been preliminarily demonstrated [1].

Neurodegenerative Disease Models Combining MAO-B Inhibition with Anti-Inflammatory Activity

For Parkinson's disease or other neurodegenerative models where both MAO-B inhibition and COX/LOX-mediated anti-inflammatory effects are mechanistically relevant, this scaffold offers a differentiated profile. While its MAO-B potency (IC50 2.90–4.36 μM) is modest compared to selegiline [1], the orthogonal anti-inflammatory pharmacology cannot be achieved with selective MAO-B inhibitors alone. Researchers should consider this compound for proof-of-concept studies exploring dual MAO-B/anti-inflammatory mechanisms.

SAR Expansion of Pyridazinone-Benzenesulfonamide Libraries with Defined Hydrophobic Modifications

The 4-butoxy substituent represents a specific lipophilicity point on the benzenesulfonamide ring. Procurement of CAS 1021206-48-3 is valuable for structure-activity relationship (SAR) studies systematically varying the alkoxy chain length (methoxy, ethoxy, propoxy, butoxy, pentoxy) to map the lipophilicity-activity relationship for CA isoform selectivity, COX-2 potency, and in vivo pharmacokinetics [1][2]. This compound serves as a key reference point in such SAR campaigns, where even single-carbon changes in alkoxy length have been shown to alter selectivity profiles.

Quote Request

Request a Quote for 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.